molecular formula C26H35ClN4O4S2 B2798612 N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride CAS No. 1322253-52-0

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride

Cat. No. B2798612
CAS RN: 1322253-52-0
M. Wt: 567.16
InChI Key: GKKIYUKJEWRYOX-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H35ClN4O4S2 and its molecular weight is 567.16. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Properties Research into benzamide and thiazole derivatives often focuses on the synthesis of novel compounds with potential therapeutic applications. For instance, the study by Lynch et al. (2006) on the synthesis and activity of four (N,N-dimethylamino)benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline illustrates the process of creating new molecules for potential anti-inflammatory applications. The study details the identification of compounds using spectroscopy and X-ray crystallography, highlighting the methods for characterizing such complex molecules Lynch, D., Hayer, R., Beddows, S., Howdle, J., & Thake, C. D. (2006). Journal of Heterocyclic Chemistry, 43, 191-197.

Biological and Pharmacological Screening The exploration of benzothiazoles and benzamides for biological and pharmacological activities is a common theme. Patel et al. (2009) synthesized fluoro-substituted benzothiazoles for antimicrobial and anti-inflammatory screening, showcasing the process of evaluating these compounds' biological activities. This indicates the potential for similar compounds to undergo assessments for various biological effects, which may include antimicrobial, anti-inflammatory, or anticancer activities Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J. (2009). International Journal of Chemical Sciences, 7, 1361-1378.

Mechanistic and Structural Studies Research also delves into understanding the mechanisms underlying the reactions involved in synthesizing such compounds. The work by Martin, Meth–Cohn, and Suschitzky (1974) on heterocyclic syntheses provides insight into the reactions and mechanisms leading to the formation of thiazole and benzamide derivatives, shedding light on the chemical behavior and potential applications of these molecules in various fields, including material science and drug development Martin, J. R., Meth–Cohn, O., & Suschitzky, H. (1974). Journal of The Chemical Society-perkin Transactions 1, 6, 2451-2458.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4S2.ClH/c1-5-34-21-10-13-23-24(17-21)35-26(27-23)30(16-15-28(3)4)25(31)20-8-11-22(12-9-20)36(32,33)29-14-6-7-19(2)18-29;/h8-13,17,19H,5-7,14-16,18H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKIYUKJEWRYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride

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